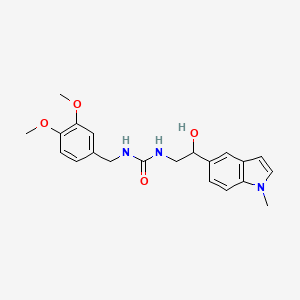

![molecular formula C12H21NO4 B2478943 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid CAS No. 1367932-46-4](/img/structure/B2478943.png)

2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Given the lack of information on its targets and mode of action, it’s difficult to predict which pathways might be affected .

Pharmacokinetics

The compound’s structure suggests it may be well-absorbed due to its relatively small size and the presence of both polar (carboxylic acid) and non-polar (tert-butoxy) groups .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid. For example, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The resulting Boc-protected pyrrolidine is then reacted with a suitable propanoic acid derivative under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxid

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8(10(14)15)9-5-6-13(7-9)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYFRZPDMHRDDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenyl)-N-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2478861.png)

![2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole](/img/structure/B2478863.png)

![2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B2478864.png)

![ethyl 4-{[(2,4-dichlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2478867.png)

![N-(3,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2478869.png)

![3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2478871.png)

![4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2478872.png)

![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2478878.png)